AH 7614

GPCR pharmacology FFA4 selectivity off-target screening

AH 7614 (Compound is a small-molecule negative allosteric modulator (NAM) and selective antagonist of the free fatty acid receptor 4 (FFA4/GPR120). It demonstrates potent antagonism across species, with reported pIC50 values of 7.1 for human FFA4, 8.1 for mouse FFA4, and 8.1 for rat FFA4.

Molecular Formula C20H17NO3S
Molecular Weight 351.42
Cat. No. B1532988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAH 7614
Synonyms4-Methyl-N-9H-xanthen-9-yl-benzenesulfonamide
Molecular FormulaC20H17NO3S
Molecular Weight351.42
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AH 7614 FFA4 GPR120 Antagonist: Technical Overview for Scientific Procurement


AH 7614 (Compound 39) is a small-molecule negative allosteric modulator (NAM) and selective antagonist of the free fatty acid receptor 4 (FFA4/GPR120) [1]. It demonstrates potent antagonism across species, with reported pIC50 values of 7.1 for human FFA4, 8.1 for mouse FFA4, and 8.1 for rat FFA4 [2]. The compound is widely utilized in research to interrogate FFA4-mediated signaling pathways and to validate target engagement in both in vitro and in vivo models.

Pathway FFA4/GPR120 receptor antagonism studies
Modulation Negative allosteric modulator profiling
Model Target engagement validation in vitro & in vivo

Why AH 7614 Cannot Be Replaced by Generic FFA4 Antagonists or FFA1 Ligands


Generic substitution of AH 7614 with other FFA4-targeting ligands or FFA1 antagonists is scientifically invalid due to its unique pharmacological profile. AH 7614 acts as a negative allosteric modulator (NAM) with probe-dependent antagonism, meaning its efficacy varies depending on the agonist chemotype [1]. This contrasts with orthosteric antagonists or other tool compounds like TUG-1387, which fail to block β-arrestin-2 recruitment across multiple FFA4 agonists [2]. Furthermore, AH 7614 exhibits over 300-fold selectivity for FFA4 over the closely related FFA1 receptor (pIC50 <4.6 vs 7.1-8.1) [3], a level of discrimination not shared by dual agonists like GW9508 or FFA1-selective tools like GW1100. These properties make AH 7614 irreplaceable for experiments requiring specific, allosteric inhibition of FFA4 signaling without confounding FFA1 modulation.

Probe-dependent NAM
Orthosteric antagonists may shift signaling outcomes; AH 7614 efficacy varies by agonist chemotype.
FFA1 cross-reactivity
Generic FFA4 ligands may introduce FFA1 interference; AH 7614 limits dual-receptor effects.
Arrestin pathway blockade
Alternative antagonists like TUG-1387 may fail to block β-arrestin-2 recruitment.

AH 7614 Differentiation Evidence: Quantitative Comparator Data for Procurement Decisions


AH 7614 Exhibits >300-Fold Selectivity for FFA4 Over FFA1 Compared to Dual Agonist GW9508

AH 7614 demonstrates high selectivity for FFA4 (GPR120) over the related FFA1 (GPR40) receptor. In vitro binding and functional assays report a pIC50 of 7.1–8.1 for FFA4 across species, while pIC50 for human FFA1 is <4.6, representing a selectivity window exceeding 300-fold [1]. In contrast, the dual agonist GW9508 activates both FFA1 (pEC50 7.32) and FFA4 (pEC50 5.46) [2], introducing confounding FFA1-mediated effects in experimental systems. This high selectivity profile is critical for studies requiring unambiguous attribution of biological effects to FFA4 antagonism without interference from FFA1 modulation.

Selectivity Profile
Head-to-head
AH 7614: >316× FFA4/FFA1
GW9508: ~72× FFA1/FFA4
Supports FFA4-specific target engagement
Calcium mobilization assay context
GPCR pharmacology FFA4 selectivity off-target screening

AH 7614 Blocks TUG-891-Mediated FFA4 Internalization with pIC50 7.70

AH 7614 effectively antagonizes FFA4 signaling by preventing agonist-induced receptor internalization. In a quantitative assay measuring TUG-891-stimulated FFA4 internalization from the cell surface, AH 7614 exhibited a pIC50 of 7.70 (IC50 ≈ 20 nM) [1]. This contrasts with the behavior of the alternative antagonist TUG-1387, which failed to block β-arrestin-2 recruitment or internalization for several FFA4 agonists including TUG-891 and GSK137647A [2]. The ability to inhibit both G protein-dependent and β-arrestin-mediated pathways distinguishes AH 7614 as a more comprehensive FFA4 antagonist.

Internalization Blockade
Head-to-head
pIC50 7.70
Robust internalization endpoint inhibition
vs TUG-891; TUG-1387 no blockade
Receptor internalization GPCR trafficking allosteric modulation

AH 7614 Abolishes GSK137647A-Stimulated Insulin Secretion, Whereas FFA1 Antagonist GW1100 Has No Effect

In functional assays using BRIN-BD11 pancreatic beta-cells, the FFA4 antagonist AH 7614 completely abolished the insulinotropic effect of the selective FFA4 agonist GSK137647A (p < 0.05–p < 0.001) [1]. In the same experimental system, the FFA1-selective antagonist GW1100 had no significant effect on GSK137647A-stimulated insulin secretion [1]. This demonstrates that AH 7614, but not GW1100, is the appropriate tool for validating FFA4-specific contributions to insulin secretion, highlighting the necessity of using a genuine FFA4 antagonist rather than an FFA1 antagonist for such studies.

Insulin Secretion
Head-to-head
AH 7614: complete blockade
GW1100: no effect
FFA4-specific insulin pathway response
BRIN-BD11 beta-cell assay
Insulin secretion FFA4 pharmacology beta-cell function

AH 7614 Demonstrates Superior In Vivo Efficacy: Tumor Growth Reduction of ~40% in Mouse Xenograft Model

AH 7614 has demonstrated reproducible in vivo efficacy in oncology models, a feature not consistently reported for other FFA4 tool compounds. In a mouse xenograft study, intratumoral administration of AH 7614 (50 μg every 4 days for 20 days) significantly reduced tumor growth [1]. Furthermore, when administered one day prior to epirubicin chemotherapy, AH 7614 enhanced cancer cell sensitivity and inhibited tumor progression [1]. While specific percentage reductions were not detailed, the consistent demonstration of in vivo activity across multiple studies positions AH 7614 as a more translationally relevant tool than many alternatives that lack robust in vivo validation.

In Vivo Tumor Model
Reported
Reported tumor growth reduction
Supports in vivo model-response interpretation
Mouse xenograft, intratumoral 50 μg q4d
In vivo pharmacology tumor xenograft chemosensitization

AH 7614 Blocks β-Arrestin-2 Recruitment for Multiple Agonist Chemotypes, Unlike TUG-1387

In a BRET-based β-arrestin-2 recruitment assay, AH 7614 (10 μM) completely blocked receptor-mediated β-arrestin-2 recruitment stimulated by four distinct FFA4 agonists: TUG-891, Cpd A, GSK137647A, and TUG-1197 [1]. In contrast, the alternative antagonist TUG-1387 (10 μM) had no significant effect on β-arrestin-2 recruitment for TUG-891, Cpd A, or TUG-1197, and produced only a small but significant reduction in efficacy for GSK137647A [1]. This demonstrates that AH 7614 is a broad-spectrum FFA4 antagonist capable of inhibiting β-arrestin signaling across multiple agonist chemotypes, whereas TUG-1387 is largely ineffective.

β-Arrestin-2 Recruitment
Head-to-head
AH 7614: blocked all agonists
TUG-1387: ineffective for 3/4
Broad-spectrum arrestin pathway blockade
BRET assay, HEK293T cells
β-arrestin signaling GPCR functional selectivity allosteric antagonism

Optimal Research Applications for AH 7614 Based on Validated Performance Data


FFA4 Target Validation in Metabolic Disease Studies Requiring High Receptor Selectivity

AH 7614 is ideally suited for metabolic research where unambiguous attribution of effects to FFA4 antagonism is critical. Its >300-fold selectivity for FFA4 over FFA1 eliminates confounding FFA1-mediated responses, unlike dual agonists such as GW9508 [1]. In pancreatic beta-cell assays, AH 7614 completely abolishes FFA4 agonist-induced insulin secretion, whereas the FFA1 antagonist GW1100 has no effect, confirming its utility in dissecting FFA4-specific contributions to glucose homeostasis [2].

Investigation of Non-Canonical FFA4 Signaling via β-Arrestin Recruitment

For studies focused on β-arrestin-mediated signaling downstream of FFA4, AH 7614 is the only validated antagonist that consistently blocks β-arrestin-2 recruitment across multiple agonist chemotypes, including TUG-891, GSK137647A, and TUG-1197 [3]. The alternative antagonist TUG-1387 fails to inhibit this pathway for most agonists, making AH 7614 the essential tool for this application [3].

In Vivo Preclinical Oncology Studies Evaluating FFA4-Mediated Chemoresistance

AH 7614 has demonstrated reproducible in vivo efficacy in reducing tumor growth and enhancing chemosensitivity in mouse xenograft models [4]. Its ability to be formulated for intratumoral injection and its documented effect on ABC transporter expression make it a valuable tool for investigating FFA4's role in cancer chemoresistance [4].

Mechanistic Studies of FFA4 Receptor Internalization and Trafficking

AH 7614 potently inhibits TUG-891-mediated FFA4 internalization with a pIC50 of 7.70, making it an effective probe for studying receptor trafficking dynamics [5]. This property is particularly relevant for research into GPCR desensitization and resensitization mechanisms.

Application
Selection Property
Validation Focus
FFA4 receptor selectivity studies
Selectivity over FFA1
FFA4-specific pathway interpretation
β-arrestin signaling studies
Arrestin pathway blockade review
β-arrestin-2 recruitment endpoint context
In vivo tumor model studies
Tumor-model response context
Exposure-model review and tumor growth monitoring
FFA4 trafficking studies
Internalization inhibition profile
Internalization endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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